molecular formula C13H16O2 B2487643 2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane CAS No. 2411201-12-0

2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane

Cat. No.: B2487643
CAS No.: 2411201-12-0
M. Wt: 204.269
InChI Key: HBTODRKWIKITRL-UHFFFAOYSA-N
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Description

2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane is an organic compound with the molecular formula C13H16O2. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is characterized by the presence of a cyclopropylmethyl group attached to a phenoxy moiety, which is further linked to an oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane typically involves the reaction of 2-(cyclopropylmethyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Ethers: Formed through nucleophilic substitution.

Scientific Research Applications

2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane involves its high reactivity due to the strained oxirane ring. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the nature of the target molecule and the type of reaction it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenoxy)methyl]oxirane
  • 2-[(4-Methoxyphenoxy)methyl]oxirane
  • 2-[(4-Chlorophenoxy)methyl]oxirane

Uniqueness

2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs.

Properties

IUPAC Name

2-[[2-(cyclopropylmethyl)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-4-13(15-9-12-8-14-12)11(3-1)7-10-5-6-10/h1-4,10,12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTODRKWIKITRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=CC=C2OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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